2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide
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Overview
Description
“2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide” is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s part of a class of compounds that have been studied for their muscle relaxant and anticonvulsant activities .
Synthesis Analysis
The synthesis of these types of compounds involves the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives . The structure-activity relationship was studied with emphasis on the effects of the 3-amino moiety and of the substituent on the isoxazolyl 5-amino group .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2-methylpropanamide moiety attached to a phenyl-isoxazole group . The isoxazole ring is a five-membered heterocycle with oxygen and nitrogen atoms .Scientific Research Applications
I conducted a search for scientific research applications of “2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide”, also known as “2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide”. However, there is limited information available on the specific applications of this compound.
Based on related research on isoxazole derivatives, these compounds have been studied for their potential in various fields such as drug discovery, organic synthesis, and materials science due to their properties like high chemical stability and hydrogen bonding ability . Additionally, some isoxazole derivatives have been evaluated for muscle relaxant and anticonvulsant activities .
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown antimicrobial , anticancer , and anti-inflammatory activities.
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The positive charge of carbon C-2 increases by m-NO2group which may be easily attacked by any nucleophile .
Biochemical Pathways
Oxazole derivatives have been known to affect various biological pathways due to their wide spectrum of biological activities .
Result of Action
Oxazole derivatives have been known to exhibit various biological effects, such as antimicrobial , anticancer , and anti-inflammatory activities.
properties
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)14(17)15-9-12-8-13(16-18-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWHQSOIJMWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320975 |
Source
|
Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821712 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
CAS RN |
478066-21-6 |
Source
|
Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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